molecular formula C9H17ClN2O B13493035 (2S,3aS,6aS)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide hydrochloride

(2S,3aS,6aS)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide hydrochloride

Cat. No.: B13493035
M. Wt: 204.70 g/mol
InChI Key: CUYNRRSDYJZYAJ-WQYNNSOESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3aS,6aS)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide hydrochloride is a chemical compound with a complex structure that belongs to the class of heterocyclic compounds. This compound is characterized by its unique octahydrocyclopenta[b]pyrrole ring system, which is fused with a carboxamide group. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3aS,6aS)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide hydrochloride typically involves the following steps:

    Formation of the Octahydrocyclopenta[b]pyrrole Ring: This can be achieved through a series of cyclization reactions starting from simpler precursors.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S,3aS,6aS)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of (2S,3aS,6aS)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C9H17ClN2O

Molecular Weight

204.70 g/mol

IUPAC Name

(2S,3aS,6aS)-N-methyl-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxamide;hydrochloride

InChI

InChI=1S/C9H16N2O.ClH/c1-10-9(12)8-5-6-3-2-4-7(6)11-8;/h6-8,11H,2-5H2,1H3,(H,10,12);1H/t6-,7-,8-;/m0./s1

InChI Key

CUYNRRSDYJZYAJ-WQYNNSOESA-N

Isomeric SMILES

CNC(=O)[C@@H]1C[C@@H]2CCC[C@@H]2N1.Cl

Canonical SMILES

CNC(=O)C1CC2CCCC2N1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.